[4-(Pyrimidin-2-yloxy)phenyl]boronic acid
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Overview
Description
[4-(Pyrimidin-2-yloxy)phenyl]boronic acid is a boronic acid derivative with the molecular formula C10H9BN2O3 and a molecular weight of 216 g/mol . This compound features a phenyl ring substituted with a pyrimidin-2-yloxy group and a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
The synthesis of [4-(Pyrimidin-2-yloxy)phenyl]boronic acid can be achieved through various methods. One common approach involves the reaction of 4-bromo-phenylboronic acid with pyrimidin-2-ol under basic conditions to form the desired product. The reaction typically requires a palladium catalyst and a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or toluene . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
[4-(Pyrimidin-2-yloxy)phenyl]boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. Major products formed from these reactions depend on the specific reactants used but often include biaryl compounds or substituted phenyl derivatives.
Scientific Research Applications
[4-(Pyrimidin-2-yloxy)phenyl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [4-(Pyrimidin-2-yloxy)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the development of sensors and probes for detecting sugars and other biological molecules . The boronic acid moiety can also interact with enzymes, inhibiting their activity by binding to active sites or other critical regions .
Comparison with Similar Compounds
Similar compounds to [4-(Pyrimidin-2-yloxy)phenyl]boronic acid include other boronic acid derivatives such as phenylboronic acid and 4-(pyridin-2-yloxy)phenylboronic acid . Compared to these compounds, this compound offers unique properties due to the presence of the pyrimidin-2-yloxy group, which can enhance its reactivity and specificity in certain applications .
Properties
IUPAC Name |
(4-pyrimidin-2-yloxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BN2O3/c14-11(15)8-2-4-9(5-3-8)16-10-12-6-1-7-13-10/h1-7,14-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVBBCMPZLTFPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=NC=CC=N2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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